molecular formula C19H34IP B12815212 Dihexyl(methyl)phenylphosphanium iodide CAS No. 106707-17-9

Dihexyl(methyl)phenylphosphanium iodide

Cat. No.: B12815212
CAS No.: 106707-17-9
M. Wt: 420.4 g/mol
InChI Key: ZSRQUDKQRGSXMH-UHFFFAOYSA-M
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Description

Dihexyl(methyl)(phenyl)phosphonium iodide is an organophosphorus compound that belongs to the class of phosphonium salts These compounds are characterized by the presence of a positively charged phosphorus atom bonded to four organic groups and an iodide counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihexyl(methyl)(phenyl)phosphonium iodide typically involves the reaction of triphenylphosphine with an alkyl halide. One common method is the reaction of triphenylphosphine with methyl iodide in the presence of a base, such as sodium hydroxide, to form methyltriphenylphosphonium iodide . This reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of dihexyl(methyl)(phenyl)phosphonium iodide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality. The final product is purified through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Dihexyl(methyl)(phenyl)phosphonium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphonium salt back to the corresponding phosphine.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium fluoride are employed in substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Triphenylphosphine.

    Substitution: Various substituted phosphonium salts depending on the nucleophile used.

Scientific Research Applications

Dihexyl(methyl)(phenyl)phosphonium iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its role in drug delivery systems, where the phosphonium group can enhance cellular uptake of therapeutic agents.

    Industry: Utilized as a phase transfer catalyst in various industrial processes, improving the efficiency of chemical reactions.

Mechanism of Action

The mechanism of action of dihexyl(methyl)(phenyl)phosphonium iodide involves its interaction with cellular membranes and enzymes. The positively charged phosphonium group facilitates the compound’s entry into cells, where it can interact with intracellular targets. In antimicrobial applications, the compound disrupts the integrity of microbial cell membranes, leading to cell lysis and death .

Comparison with Similar Compounds

Similar Compounds

    Methyltriphenylphosphonium iodide: Similar in structure but with different alkyl groups.

    Tetraphenylphosphonium iodide: Contains four phenyl groups instead of a mix of phenyl and alkyl groups.

    Trihexylphosphonium iodide: Contains three hexyl groups and one phenyl group.

Uniqueness

Dihexyl(methyl)(phenyl)phosphonium iodide is unique due to its specific combination of alkyl and phenyl groups, which imparts distinct chemical properties and reactivity. This combination allows for tailored applications in various fields, making it a versatile compound in both research and industrial settings .

Properties

CAS No.

106707-17-9

Molecular Formula

C19H34IP

Molecular Weight

420.4 g/mol

IUPAC Name

dihexyl-methyl-phenylphosphanium;iodide

InChI

InChI=1S/C19H34P.HI/c1-4-6-8-13-17-20(3,18-14-9-7-5-2)19-15-11-10-12-16-19;/h10-12,15-16H,4-9,13-14,17-18H2,1-3H3;1H/q+1;/p-1

InChI Key

ZSRQUDKQRGSXMH-UHFFFAOYSA-M

Canonical SMILES

CCCCCC[P+](C)(CCCCCC)C1=CC=CC=C1.[I-]

Origin of Product

United States

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